methyl [4-methyl-2-oxo-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
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Overview
Description
METHYL 2-[4-METHYL-2-OXO-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL]ACETATE is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-METHYL-2-OXO-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and oxazine precursors, which are then combined under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired molecular structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-METHYL-2-OXO-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
METHYL 2-[4-METHYL-2-OXO-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL]ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and reactivity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 2-[4-METHYL-2-OXO-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL]ACETATE exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary based on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-METHYL-4-(2-OXO-2-PHENYLETHYL)-5-PHENYL-1H-PYRROLE-3-CARBOXYLATE: This compound shares some structural similarities but differs in its core ring system.
2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE:
Uniqueness
METHYL 2-[4-METHYL-2-OXO-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL]ACETATE is unique due to its combination of chromene and oxazine elements, which confer specific chemical and physical properties
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-oxo-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C23H23NO5/c1-15-17-8-9-20-19(22(17)29-23(26)18(15)12-21(25)27-2)13-24(14-28-20)11-10-16-6-4-3-5-7-16/h3-9H,10-14H2,1-2H3 |
InChI Key |
OAMJXUQSQNHMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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